molecular formula C9H12BrNO B13550101 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol

Cat. No.: B13550101
M. Wt: 230.10 g/mol
InChI Key: OJXBZABIMYVTOE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a tertiary carbon. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be synthesized through several methods. One common method involves the bromination of 2-methylpropan-2-ol followed by a coupling reaction with 3-bromopyridine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3-Pyridin-2-yl)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be compared with other similar compounds such as:

    3-Bromopyridine: Lacks the hydroxyl group and has different reactivity.

    2-Methylpropan-2-ol: Lacks the bromine atom and pyridine ring, resulting in different chemical properties.

    1-(3-Chloropyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)6-8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3

InChI Key

OJXBZABIMYVTOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=N1)Br)O

Origin of Product

United States

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